

In Vivo Target Engagement of Dryocrassin ABBA: A Comparative Analysis

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Compound of Interest

Compound Name: Dryocrassin ABBA

Cat. No.: B084698

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Dryocrassin ABBA**'s in vivo performance with alternative compounds, supported by available experimental data. The focus is on the validation of its target engagement in living organisms, a critical step in drug development. While direct in vivo target engagement data for its antiviral activity remains to be fully elucidated, this document summarizes the significant downstream effects that suggest successful target modulation.

Performance Comparison

The following tables summarize the quantitative data from in vivo studies, comparing **Dryocrassin ABBA**'s efficacy against relevant alternatives.

Table 1: Efficacy of Dryocrassin ABBA against Amantadine-Resistant H5N1 Influenza Virus in Mice

Parameter	Dryocrassin ABBA (33 mg/kg)	Dryocrassin ABBA (18 mg/kg)	Dryocrassin ABBA (12.5 mg/kg)	Amantadine (20 mg/kg)	Untreated Control
Survival Rate	87% [1] [2] [3]	80% [1] [2] [3]	60% [1] [2] [3]	53% [1] [2] [3]	20% [1] [2] [3]
Lung Viral Load (log10 EID50/0.1ml) on Day 7	Significantly decreased (P < 0.01) vs. Untreated [1] [2] [4]	Significantly decreased (P < 0.01) vs. Untreated [1] [2] [4]	Not reported	Not significantly different from 33 & 18 mg/kg Dryocrassin ABBA [1]	High
Body Weight Change on Day 7	Significant increase vs. Untreated [1] [2]	Significant increase vs. Untreated [1] [2]	Not reported	Significant increase vs. Untreated [1] [2]	Significant decrease
Lung Index on Day 7	Decreased (P > 0.05) vs. Untreated [1] [2] [4]	Decreased (P > 0.05) vs. Untreated [1] [2] [4]	Not reported	Not reported	High

Table 2: Modulation of Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF) of H5N1-Infected Mice (Day 7)

Cytokine	Dryocrassin ABBA (33 mg/kg & 18 mg/kg) vs. Untreated	Dryocrassin ABBA (33 mg/kg & 18 mg/kg) vs. Amantadine
Pro-inflammatory		
IL-6	Significantly decreased (P < 0.01)[1][2][4]	Significantly decreased[1][2]
TNF- α	Significantly decreased (P < 0.01)[1][2][4]	Significantly decreased[1][2]
IFN- γ	Significantly decreased (P < 0.01)[1][2][4]	Significantly decreased[1][2]
IL-12	Significantly decreased (P < 0.01)[1][2][4]	Not reported
Anti-inflammatory		
IL-10	Significantly increased (P < 0.01)[1][2][4]	Significantly increased[1][2]
MCP-1	Significantly increased (P < 0.01)[1][2][4]	Significantly increased[1][2]

Table 3: In Vivo Efficacy of Dryocrassin ABBA against *Staphylococcus aureus*

Parameter	Dryocrassin ABBA Treatment	Untreated Control
Bacterial Load in Lungs (Pneumonia Model)	Reduced[5]	High
Pulmonary Infections	Alleviated[5]	Severe

Experimental Protocols

H5N1 Influenza Virus Mouse Model

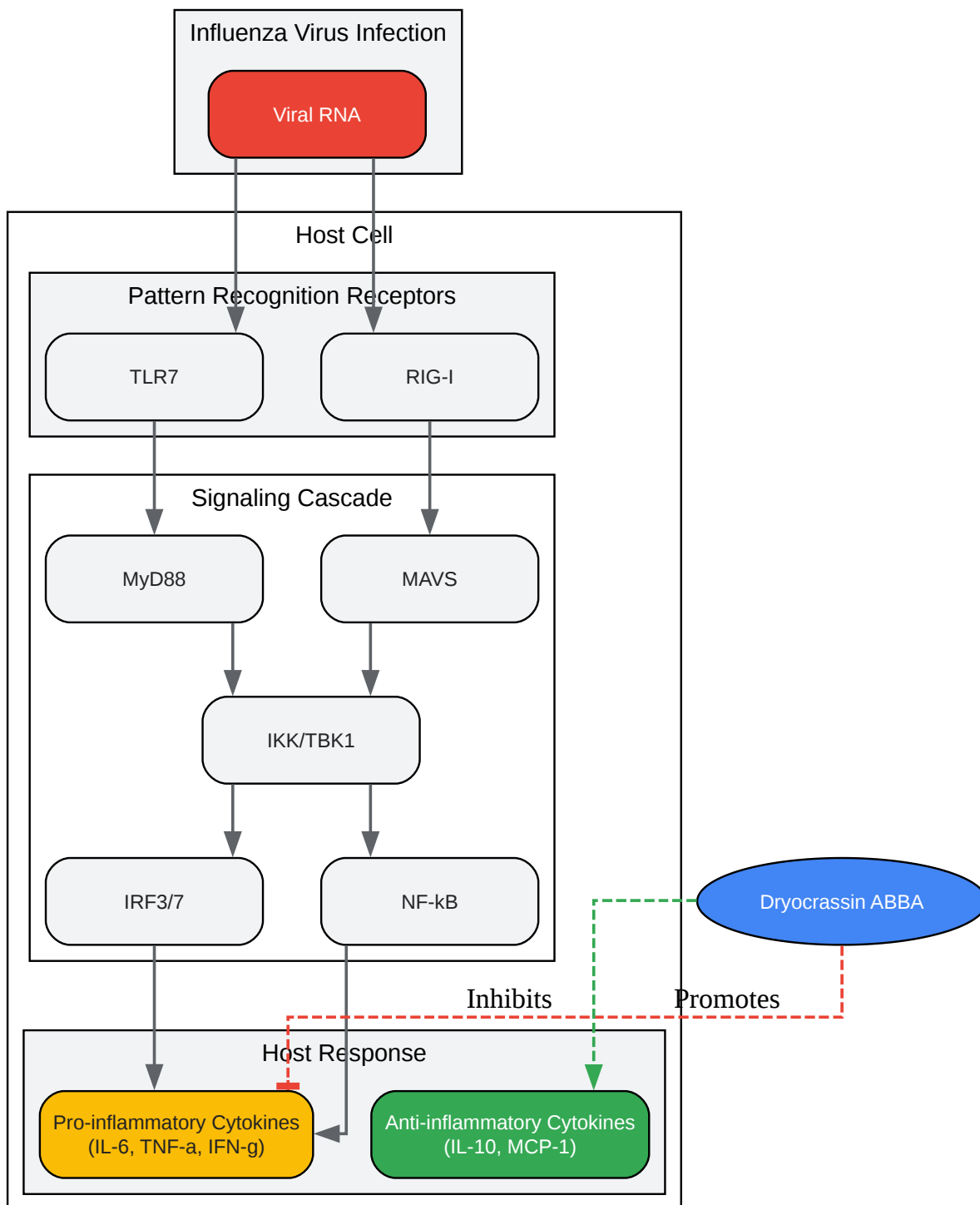
- Animal Model: Specific Pathogen-Free (SPF) female BALB/c mice, 6-8 weeks old.
- Virus Strain: Amantadine-resistant H5N1 (A/Chicken/Hebei/706/2005).
- Infection: Mice were intranasally inoculated with the virus.
- Treatment: Oral gavage administration of **Dryocrassin ABBA** (12.5, 18, and 33 mg/kg body weight) or Amantadine hydrochloride (20 mg/kg body weight) was initiated 2 days post-inoculation and continued for 7 days. The control group received physiological saline.[6]
- Monitoring: Body weight, activity, and mortality were monitored daily for 14 days.[6]
- Viral Load Quantification: On day 7 post-infection, lungs were harvested, homogenized, and viral titers in the supernatants were determined by the 50% egg infective dose (EID50) method using 10-day-old embryonated SPF chicken eggs.[6]
- Cytokine Analysis: On day 7 post-infection, bronchoalveolar lavage fluid (BALF) was collected. The concentrations of IL-6, TNF- α , IFN- γ , IL-12, IL-10, and MCP-1 were measured using a BD CBA Mouse Th1/Th2/Th17 Cytokine Kit and analyzed by flow cytometry.[6][7]

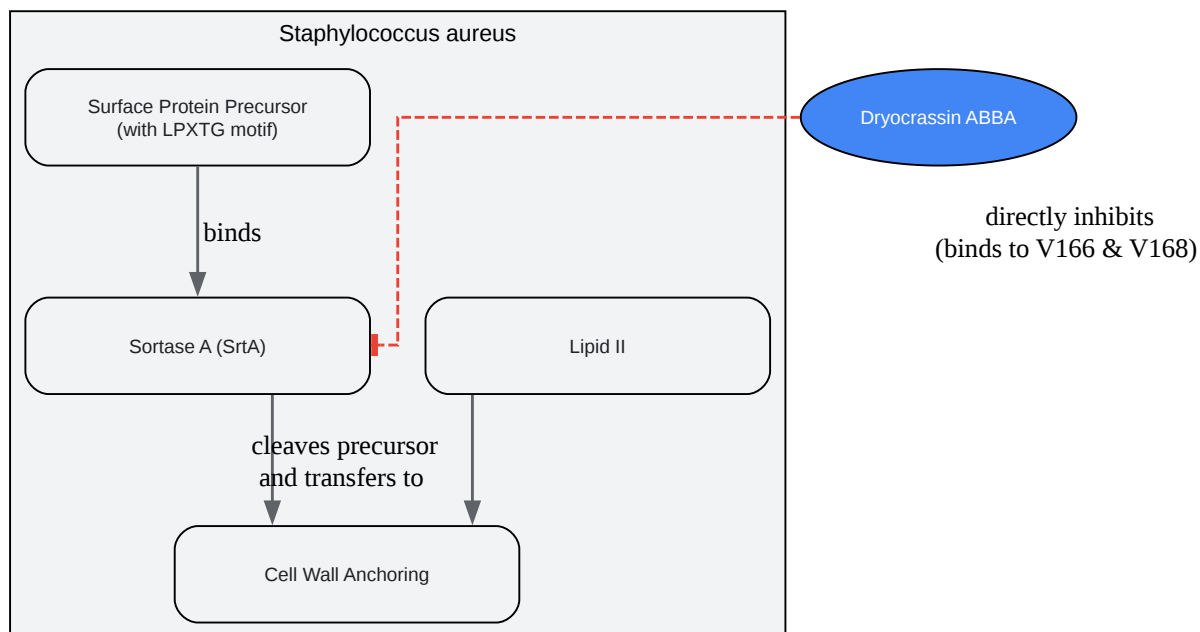
Staphylococcus aureus Pneumonia Mouse Model

- Animal Model: C57BL/6J mice.
- Bacterial Strain: Staphylococcus aureus Newman.
- Infection: The method of infection to induce pneumonia is not specified in the available literature.
- Treatment: The dosage and administration route of **Dryocrassin ABBA** are not detailed in the provided sources.
- Outcome Measures: The study evaluated the reduction in bacterial load in the lungs and the alleviation of pulmonary infections.[5]

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways potentially modulated by **Dryocrassin ABBA** based on its observed in vivo effects.





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